molecular formula C12H13NO2 B13254748 2-[(Pent-3-yn-1-yl)amino]benzoic acid

2-[(Pent-3-yn-1-yl)amino]benzoic acid

Cat. No.: B13254748
M. Wt: 203.24 g/mol
InChI Key: SEKKVQLGEPJTBG-UHFFFAOYSA-N
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Description

2-[(Pent-3-yn-1-yl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid, where the amino group is substituted with a pent-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-3-yn-1-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with pent-3-yn-1-ylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-3-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[(Pent-3-yn-1-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: A precursor in the synthesis of 2-[(Pent-3-yn-1-yl)amino]benzoic acid.

    Para-aminobenzoic acid: Known for its use in sunscreen formulations and as a vitamin B complex component.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of the pent-3-yn-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(pent-3-ynylamino)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12(14)15/h4-5,7-8,13H,6,9H2,1H3,(H,14,15)

InChI Key

SEKKVQLGEPJTBG-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=CC=CC=C1C(=O)O

Origin of Product

United States

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